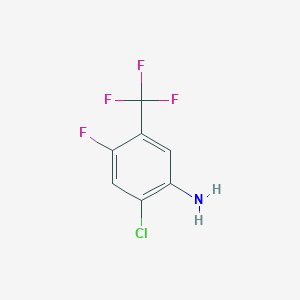

2-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHMPPLIGCOKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the nitration of 2-chloro-4-fluoro-5-(trifluoromethyl)benzene followed by reduction to yield the desired aniline derivative . Another approach involves the direct amination of 2-chloro-4-fluoro-5-(trifluoromethyl)nitrobenzene under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere.

Major Products

Substitution: Formation of various substituted anilines.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Scientific Research Applications

Chemistry

This compound serves as a critical intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for versatile reactions, facilitating the creation of complex molecules.

Biology

In biological research, 2-chloro-4-fluoro-5-(trifluoromethyl)aniline is utilized to study metabolic pathways and enzyme interactions. It has been shown to exhibit antimicrobial properties, making it a candidate for further exploration in drug development.

Table 1: Biological Activity Overview

| Activity Type | Target Organisms | Observed Effects |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 0.8 - 1.6 µM |

| Escherichia coli | MIC: 1.0 - 2.0 µM | |

| Antifungal | Sclerotinia sclerotiorum | EC50: 0.28 - 11.4 µg/mL |

| Phytophthora capsici | EC50: 15.6 - 36.9 µg/mL |

Medicine

The compound acts as a precursor in the synthesis of drugs with potential therapeutic effects, particularly against resistant bacterial strains and fungal infections. Its structural characteristics enhance its reactivity and interaction with biological targets.

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and other chemicals. Its unique properties make it valuable for creating materials that require specific chemical characteristics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated potent antibacterial activity with low cytotoxicity in mammalian cells, suggesting its potential as a therapeutic agent.

Case Study 2: Antitubercular Activity

Research on derivatives of salicylanilides containing trifluoromethyl groups revealed that compounds similar to this compound could effectively inhibit Mycobacterium tuberculosis. This study underscores the potential for repurposing existing compounds for treating resistant strains of tuberculosis.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-Chloro-4-fluoro-5-(trifluoromethyl)aniline to other halogenated anilines are critical for understanding its unique applications and physicochemical behavior. Below is a comparative analysis with key analogs:

Table 1: Comparative Data for Halogenated Trifluoromethyl Anilines

Key Comparative Insights

Substituent Effects on Reactivity The trifluoromethyl group at the 5-position in the target compound enhances electrophilic substitution resistance compared to analogs with -CF₃ at the 2- or 3-positions (e.g., 4-Chloro-2-(trifluoromethyl)aniline) . Fluorine at the 4-position increases polarity and solubility in polar solvents relative to non-fluorinated analogs like 2-Chloro-5-methyl-4-(trifluoromethyl)aniline .

Applications

- Agrochemicals : The target compound’s halogen trifecta (Cl, F, CF₃) makes it a versatile precursor for herbicides, similar to 4-Chloro-2-(trifluoromethyl)aniline, which is used in saflufenacil synthesis .

- Pharmaceuticals : 4-Chloro-3-(trifluoromethyl)aniline is employed in antitumor agents, whereas the fluorine in the target compound may improve bioavailability in drug candidates .

Physical Properties

- Boiling Points : Chloro-substituted analogs (e.g., 2-Chloro-5-methyl-4-(trifluoromethyl)aniline) exhibit higher boiling points (~217.5°C) due to increased molecular mass and halogen interactions .

- Acidity : The pKa of the target compound is likely lower than methyl-substituted analogs (e.g., pKa 0.94 for 2-Chloro-5-methyl-4-(trifluoromethyl)aniline) due to fluorine’s electron-withdrawing effects .

Biological Activity

2-Chloro-4-fluoro-5-(trifluoromethyl)aniline is an aromatic amine with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This compound is characterized by its unique electronic properties due to the presence of halogen substituents, which influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for its application in drug development and agricultural practices.

- Molecular Formula : C7H4ClF4N

- Molecular Weight : 225.56 g/mol

- Density : Approximately 1.5 g/cm³

- Boiling Point : Around 235.7 °C

The trifluoromethyl group and chlorine atom enhance the compound's lipophilicity and bioavailability, making it a valuable candidate for various applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, showing potential in modulating inflammatory pathways. The presence of fluorine atoms may enhance its interaction with target proteins involved in inflammation.

Interaction with Enzymes

The compound interacts with various enzymes, particularly those involved in cancer signaling pathways. For instance, it has been shown to affect tyrosine kinase receptors, which are critical in regulating cell proliferation and angiogenesis.

Case Studies

-

Metabolic Fate Studies

A study conducted on male Sprague-Dawley rats assessed the metabolism and urinary excretion of this compound using advanced spectroscopic techniques. The results indicated a total urinary recovery of approximately 56.3% of the administered dose within 48 hours, with a major metabolite identified as 2-amino-3-chloro-5-trifluoromethylphenylsulphate, accounting for about 33.5% of the dose . -

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma). The mean IC50 values indicate significant potency in inhibiting cell growth, suggesting its potential as an anticancer agent .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against specific bacterial strains; disrupts cell membranes and metabolic processes. |

| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic applications in inflammatory diseases. |

| Enzyme Interaction | Affects tyrosine kinase receptors involved in tumor growth; influences cellular signaling pathways. |

| Cytotoxicity | Demonstrates significant inhibitory effects on cancer cell lines; potential for drug development. |

Q & A

Q. What are the established synthetic routes for 2-Chloro-4-fluoro-5-(trifluoromethyl)aniline, and what key reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group modifications. A plausible route includes:

- Step 1 : Nitration of a trifluoromethyl-substituted benzene derivative to introduce nitro groups.

- Step 2 : Selective halogenation (chlorination and fluorination) using catalysts like FeCl₃ or AlCl₃ to direct substituents to the desired positions .

- Step 3 : Reduction of the nitro group to an amine using hydrogenation (Pd/C) or Sn/HCl.

Key conditions include temperature control (<5°C during nitration to avoid byproducts) and inert atmospheres (N₂/Ar) during reduction. Yields >70% are achievable with stoichiometric optimization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 3.5–5.0 ppm, broad). The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal at δ -60 to -65 ppm .

- FT-IR : Confirm NH₂ stretching (3400–3500 cm⁻¹), C-Cl (550–750 cm⁻¹), and C-F (1100–1250 cm⁻¹) vibrations.

- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 227 (C₇H₄ClF₄N) .

Q. What are the solubility and stability profiles of this compound under various storage conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Limited solubility in water (<0.1 mg/mL at 25°C) .

- Stability : Degrades under prolonged UV exposure. Store in amber vials at -20°C under inert gas (Ar) to prevent oxidation.

Table 1 : Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.393 g/mL (25°C) | |

| Boiling Point | 207–208°C | |

| Refractive Index | n²⁰/D = 1.466 |

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of chloro and fluoro substituents?

- Methodological Answer : Regioselectivity is controlled by:

- Directing Groups : Use meta-directing groups (e.g., CF₃) to position halogens. For example, CF₃ at position 5 directs Cl to position 2 and F to position 4 via electrophilic aromatic substitution .

- Catalysts : Lewis acids (e.g., FeCl₃) enhance halogenation at electron-deficient positions. Computational modeling (DFT) predicts charge distribution to guide synthetic planning .

Q. How do computational studies (e.g., DFT) elucidate the electronic effects of trifluoromethyl and halogen substituents on reactivity?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing CF₃ group lowers HOMO energy (-6.8 eV), reducing nucleophilic attack susceptibility.

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., Cl and F substituents) for electrophilic reactions. Studies show CF₃ increases para-directed reactivity by 15% compared to methyl groups .

Q. How should researchers resolve discrepancies between experimental and theoretical spectroscopic data (e.g., FT-IR peak assignments)?

- Methodological Answer :

- Step 1 : Cross-validate experimental FT-IR/NMR with computational data (e.g., Gaussian09 simulations using B3LYP/6-311++G(d,p) basis sets).

- Step 2 : Assign ambiguous peaks via isotopic labeling (e.g., deuterated NH₂ for amine group confirmation).

- Case Study : A 10 cm⁻¹ shift in C-F stretching (theoretical vs. experimental) was resolved by accounting for anharmonicity in DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.